molecular formula C22H26BrNO4S B11599887 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11599887
M. Wt: 480.4 g/mol
InChI Key: ZNKWFTDFKJTCSK-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a dioxidotetrahydrothiophenyl moiety, and a propan-2-ylbenzyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromophenol is then reacted with an appropriate alkyl halide to form the 4-bromophenoxy intermediate.

    Formation of the Dioxidotetrahydrothiophenyl Moiety: This involves the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide to form the 1,1-dioxidotetrahydrothiophene.

    Amide Bond Formation: The final step involves coupling the 4-bromophenoxy intermediate with the dioxidotetrahydrothiophene derivative and the 4-(propan-2-yl)benzylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated phenoxy derivatives.

    Substitution: Products will vary depending on the nucleophile used, leading to a variety of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl moiety might participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
  • 2-(4-fluorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
  • 2-(4-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide lies in its specific combination of functional groups. The presence of the bromophenoxy group provides unique reactivity and binding properties, while the dioxidotetrahydrothiophenyl moiety offers redox activity. This combination makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C22H26BrNO4S

Molecular Weight

480.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C22H26BrNO4S/c1-16(2)18-5-3-17(4-6-18)13-24(20-11-12-29(26,27)15-20)22(25)14-28-21-9-7-19(23)8-10-21/h3-10,16,20H,11-15H2,1-2H3

InChI Key

ZNKWFTDFKJTCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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